molecular formula C16H16INO2 B4237256 2-iodo-N-(4-isopropoxyphenyl)benzamide

2-iodo-N-(4-isopropoxyphenyl)benzamide

Cat. No.: B4237256
M. Wt: 381.21 g/mol
InChI Key: QJCRYNGYNXHWDO-UHFFFAOYSA-N
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Description

2-iodo-N-(4-isopropoxyphenyl)benzamide is an ortho-substituted benzamide derivative that belongs to a class of compounds investigated for their potential anthelmintic properties. Related benzamide analogs have been identified through high-throughput screens as possessing excellent nematicidal activity against both free-living and parasitic nematodes, with a selective mechanism of action that suggests low toxicity in mammalian cells . The core structural motif of this chemical family—an ortho-substituted benzamide ring—is considered crucial for its biological activity . The proposed primary molecular target for similar benzamide compounds is mitochondrial complex II (succinate dehydrogenase) in the respiratory electron transport chain . Inhibition of this complex, which utilizes rhodoquinone as an electron transporter in helminths, disrupts energy production and leads to the death of the parasites . This mechanism supports the interest in benzamide derivatives as potential lead compounds for developing new treatments against parasitic worm infections. Furthermore, initial research on related benzamide structures indicates that their activity may not be limited to nematodes but could also extend to platyhelminths, such as Echinococcus granulosus , suggesting a broader pan-anthelmintic potential . This compound is provided For Research Use Only and is intended for use in scientific investigations, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for agricultural or pharmaceutical research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-iodo-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-11(2)20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCRYNGYNXHWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-iodo-N-(4-isopropoxyphenyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Substituent Variations in the Aniline Moiety

2-Iodo-N-(4-isopropylphenyl)benzamide (CAS 331270-10-1)
  • Structure : Replaces the isopropoxy group with an isopropyl group.
  • Synthesis: Prepared via coupling of 4-isopropylaniline with 2-iodobenzoic acid derivatives. Yields for similar compounds (e.g., 2-iodo-N-(4-phenoxyphenyl)benzamide) range from 33% to 49% under palladium-catalyzed conditions .
2-Iodo-N-(4-bromophenyl)benzamide (Polymorphs IIA and IIB)
  • Structure : Substitutes isopropoxy with bromine at the para position.
  • Polymorphism :
    • Form IIA : Exhibits directional H···I interactions (9.5% contribution to Hirshfeld surface) and weaker C-H···π interactions (20.7%) .
    • Form IIB : Dominated by C-H···π interactions (25.8% contribution), indicating substituent-dependent packing patterns .
  • Implications : The iodo substituent enhances halogen bonding, which may stabilize specific polymorphic forms compared to bromine analogs.
2-Iodo-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS 352536-76-6)
  • Structure : Incorporates a benzoxazolyl group, introducing aromaticity and hydrogen-bonding sites.
  • Activity : Benzoxazole-containing analogs are explored for kinase inhibition, though specific data for this compound is pending .

Substituent Variations in the Benzoyl Moiety

2-Iodo-N-(2-methoxyethyl)benzamide
  • Structure : Replaces the aromatic aniline with a methoxyethyl group.
  • Synthesis : Synthesized in 34% yield via coupling of 2-iodobenzoyl chloride with 2-methoxyethylamine .
4-Ethoxy-N-(2-iodophenyl)benzamide (CAS 333348-82-6)
  • Structure : Ethoxy group at the para position of the benzamide ring.
PCAF HAT Inhibition by Benzamide Analogs
  • Key Finding: Substituent length and position critically influence activity. For example: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide: 67% inhibition at 100 μM. 2-Tetradecanoylamino analogs: Up to 79% inhibition, highlighting the role of hydrophobic side chains .

Q & A

Q. What are the recommended synthetic routes for 2-iodo-N-(4-isopropoxyphenyl)benzamide, and how can reaction conditions be optimized?

A common method involves coupling 2-iodobenzoic acid derivatives with 4-isopropoxyaniline using coupling reagents like oxalyl chloride in dichloromethane (DCM). Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios, and catalytic additives (e.g., DMF for activation). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .

Q. How is the structural identity of 2-iodo-N-(4-isopropoxyphenyl)benzamide confirmed?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy (¹H, ¹³C) identifies functional groups (e.g., isopropoxy protons at δ 1.2–1.4 ppm, aromatic protons near δ 7.0–8.5 ppm) .
  • X-ray crystallography resolves bond lengths and angles (e.g., C–I bond ~2.1 Å, benzamide torsion angles <10°) to validate stereochemistry .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 410.02) .

Q. What analytical methods are used to assess purity and stability?

  • HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of 2-iodo-N-(4-isopropoxyphenyl)benzamide?

Quantum chemical calculations (DFT) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., iodine’s electronegativity) with solubility (log P ~3.2) and binding affinities to targets like kinases .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10–50 μM for kinase inhibition) may arise from assay conditions (pH, temperature) or cellular models. Validate findings using:

  • Dose-response curves with standardized positive controls (e.g., staurosporine for kinases).
  • Kinetic assays (e.g., SPR, ITC) to measure binding constants (e.g., Kd = 1–10 μM) .

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?

The iodine atom acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric and electronic effects favor para-substitution on the benzamide ring. Computational studies (NBO analysis) show enhanced electron withdrawal at the ortho position, reducing reactivity there .

Q. What experimental designs are critical for studying this compound’s enzyme inhibition mechanisms?

  • Enzyme kinetics : Measure Vmax and Km under varied substrate concentrations to identify competitive/non-competitive inhibition.
  • Molecular docking : Simulate binding poses with targets (e.g., COX-2) using AutoDock Vina, validated by mutagenesis studies (e.g., ΔG = −8.2 kcal/mol) .

Q. How can multi-step synthesis challenges (e.g., low yields in iodination) be mitigated?

Optimize iodination using N-iodosuccinimide (NIS) in acetic acid at 50°C. Monitor intermediates via TLC and employ protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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